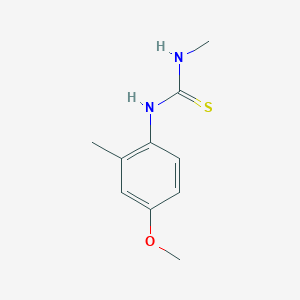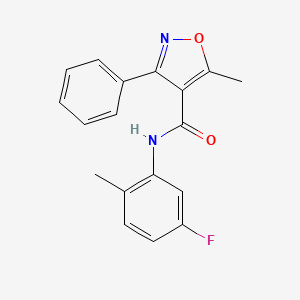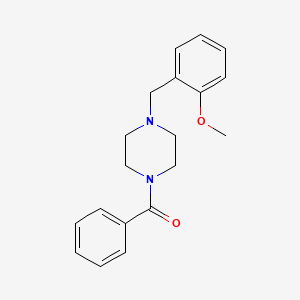![molecular formula C19H13N3O4 B5779061 N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, commonly known as NPIAA, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPIAA belongs to the family of indole-based compounds and has been synthesized using various methods.
作用机制
The exact mechanism of action of NPIAA is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. NPIAA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, NPIAA has been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
NPIAA has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, NPIAA has been shown to induce apoptosis, which is a process of programmed cell death. NPIAA has also been shown to inhibit the growth and proliferation of various cancer cells.
实验室实验的优点和局限性
NPIAA has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, NPIAA has been shown to exhibit potent therapeutic effects, making it an attractive candidate for further study. However, NPIAA also has some limitations. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, the exact mechanism of action of NPIAA is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of NPIAA. One area of research could be focused on elucidating the exact mechanism of action of NPIAA. Additionally, studies could be conducted to investigate the potential use of NPIAA in the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies could also be conducted to investigate the potential use of NPIAA in the treatment of various cancers. Finally, studies could be conducted to optimize the synthesis process of NPIAA to make it more efficient and cost-effective.
合成方法
NPIAA is a complex molecule that requires a multi-step synthesis process. The most commonly used method for synthesizing NPIAA involves the reaction of 3-nitrophenylhydrazine with 2-oxoindoline-3-acetic acid followed by the addition of acetic anhydride. This reaction results in the formation of NPIAA, which can be purified using various chromatographic techniques.
科学研究应用
NPIAA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial properties. NPIAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, NPIAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(20-13-6-3-7-14(10-13)22(25)26)11-21-16-9-2-5-12-4-1-8-15(18(12)16)19(21)24/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHOKWATJNAFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)



![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)